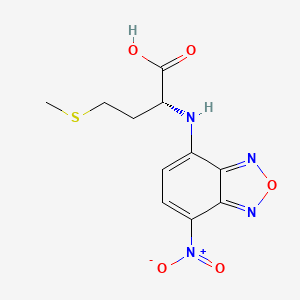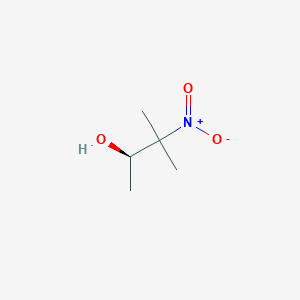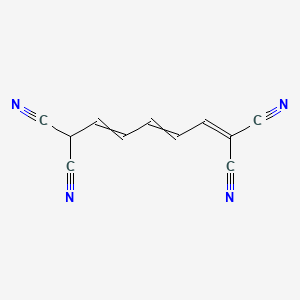
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine: is a compound that features a benzoxadiazole ring substituted with a nitro group at the 7-position and a methionine moiety. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with D-methionine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The methionine moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Reduction of the nitro group: yields the corresponding amino derivative.
Substitution reactions: can introduce various functional groups onto the benzoxadiazole ring.
Hydrolysis: results in the cleavage of the methionine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it ideal for studying molecular interactions and reaction mechanisms.
Biology: In biological research, this compound is employed to label proteins and nucleic acids, allowing for the visualization of cellular processes under a fluorescence microscope. It is particularly useful in tracking the localization and movement of biomolecules within cells.
Medicine: The compound’s ability to label and track biomolecules makes it valuable in medical research, particularly in the study of disease mechanisms and drug delivery systems.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and biosensors. Its fluorescence properties are harnessed to create sensitive and specific detection systems for various analytes.
Wirkmechanismus
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine exerts its effects is primarily through its interaction with biomolecules. The benzoxadiazole ring can form stable complexes with proteins and nucleic acids, allowing for their visualization under fluorescence. The nitro group can participate in redox reactions, further enhancing the compound’s utility in various assays.
Vergleich Mit ähnlichen Verbindungen
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is unique due to its methionine moiety, which imparts specific biochemical properties. Compared to similar compounds, it offers distinct advantages in terms of its interaction with proteins and nucleic acids, making it particularly useful in biological and medical research.
Eigenschaften
CAS-Nummer |
162149-69-1 |
|---|---|
Molekularformel |
C11H12N4O5S |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
(2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N4O5S/c1-21-5-4-7(11(16)17)12-6-2-3-8(15(18)19)10-9(6)13-20-14-10/h2-3,7,12H,4-5H2,1H3,(H,16,17)/t7-/m1/s1 |
InChI-Schlüssel |
PECRLASIPWXZRS-SSDOTTSWSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Kanonische SMILES |
CSCCC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)




![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)

